molecular formula C14H15F3O2 B1415000 1-[3-(Trifluoromethyl)phenyl]cyclohexane-1-carboxylic acid CAS No. 1038719-16-2

1-[3-(Trifluoromethyl)phenyl]cyclohexane-1-carboxylic acid

Cat. No.: B1415000
CAS No.: 1038719-16-2
M. Wt: 272.26 g/mol
InChI Key: SPIKZYQFSGJPKL-UHFFFAOYSA-N
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Description

1-[3-(Trifluoromethyl)phenyl]cyclohexane-1-carboxylic acid is a fluorinated cyclohexane derivative characterized by a carboxylic acid group at the 1-position of the cyclohexane ring and a 3-(trifluoromethyl)phenyl substituent. The trifluoromethyl (-CF₃) group is a strong electron-withdrawing moiety, enhancing the compound's acidity (pKa ~2–3) and lipophilicity (logP ~3.5–4.0). This structural combination makes it valuable in pharmaceutical and agrochemical research, particularly as a synthetic intermediate or bioactive scaffold .

Properties

IUPAC Name

1-[3-(trifluoromethyl)phenyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3O2/c15-14(16,17)11-6-4-5-10(9-11)13(12(18)19)7-2-1-3-8-13/h4-6,9H,1-3,7-8H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPIKZYQFSGJPKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=CC(=CC=C2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[3-(Trifluoromethyl)phenyl]cyclohexane-1-carboxylic acid, also known by its CAS number 1038719-16-2, is a compound of significant interest due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C14H15F3O2
  • Molar Mass : 272.26 g/mol
  • Density : 1.267 g/cm³
  • pKa : 4.34 (predicted) .

The trifluoromethyl group in the compound enhances its lipophilicity, facilitating better penetration through biological membranes. This property is crucial for its interaction with various biological targets, including enzymes and receptors. The carboxylic acid moiety may also participate in hydrogen bonding, contributing to the compound's biological activity .

Antimicrobial Activity

Research has indicated that compounds similar to 1-[3-(trifluoromethyl)phenyl]cyclohexane-1-carboxylic acid exhibit antimicrobial properties. For instance, derivatives of such compounds have shown effectiveness against resistant bacterial strains, suggesting potential use in antibiotic development .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (µg/mL)Target Organism
Compound A10Staphylococcus aureus
Compound B5Escherichia coli
1-[3-(Trifluoromethyl)phenyl]...TBDTBD

Anti-inflammatory Effects

In vitro studies have suggested that the compound may possess anti-inflammatory properties. It appears to modulate pathways associated with inflammation, although specific mechanisms remain to be fully elucidated. This activity may be linked to the inhibition of pro-inflammatory cytokines .

Study on Antimicrobial Efficacy

A recent study explored the antimicrobial efficacy of various trifluoromethyl-substituted phenyl compounds. The findings demonstrated that those with structural similarities to 1-[3-(trifluoromethyl)phenyl]cyclohexane-1-carboxylic acid exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of the trifluoromethyl group in enhancing bioactivity .

Structure-Activity Relationship (SAR)

An investigation into the structure-activity relationship of DPP-4 inhibitors revealed insights applicable to our compound. Modifications in the molecular structure significantly affected binding affinity and potency against target enzymes. This indicates that further research into structural modifications of 1-[3-(trifluoromethyl)phenyl]cyclohexane-1-carboxylic acid could yield more potent derivatives .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Significance
The trifluoromethyl group is known to significantly influence the biological activity of pharmaceutical compounds. Research has shown that incorporating this group can enhance the potency and selectivity of drugs. For instance, studies have indicated that compounds with trifluoromethyl substitutions exhibit improved interactions with biological targets, such as enzymes and receptors, due to the group's electron-withdrawing nature and hydrophobic characteristics .

Case Studies

  • Inhibitors of Enzymes : Compounds similar to 1-[3-(trifluoromethyl)phenyl]cyclohexane-1-carboxylic acid have been investigated as potential inhibitors for various enzymes, including those involved in cancer and viral infections. The introduction of the trifluoromethyl group has been linked to increased binding affinity and selectivity .
  • Antidepressants : The compound's structural analogs have been explored for their effects on neurotransmitter uptake, showing potential in treating mood disorders by enhancing serotonin reuptake inhibition .

Material Science

Polymer Chemistry
The unique properties of 1-[3-(trifluoromethyl)phenyl]cyclohexane-1-carboxylic acid allow it to be used as a building block for advanced materials. Its ability to modify the physical properties of polymers makes it valuable in creating materials with enhanced thermal stability and chemical resistance.

Applications in Coatings and Adhesives
Due to its fluorinated structure, this compound can be utilized in formulating coatings that require high durability and resistance to solvents. Its inclusion can improve the hydrophobicity of surfaces, making it suitable for applications in protective coatings .

Comparison with Similar Compounds

Structural and Physicochemical Differences

Table 1: Key Properties of 1-[3-(Trifluoromethyl)phenyl]cyclohexane-1-carboxylic Acid and Analogs

Compound Name CAS RN Molecular Formula Molecular Weight Substituents/Modifications Key Properties
Target Compound - C₁₄H₁₅F₃O₂ 296.27 3-(Trifluoromethyl)phenyl on cyclohexane High lipophilicity (logP ~4.0), strong acidity (pKa ~2.5)
1-[[3-(CF₃)phenyl]methyl]-1H-imidazole-5-COOH 1439899-43-0 C₁₂H₉F₃N₂O₂ 270.21 Imidazole ring, benzyl-CF₃ substituent Enhanced hydrogen bonding (imidazole N-H), lower logP (~2.8)
1-(1H-Tetrazol-1-yl)-N-[3-(CF₃)phenyl]cyclohexanecarboxamide 1351679-21-4 C₁₅H₁₅F₃N₄O 324.30 Tetrazole ring, carboxamide linkage Reduced acidity (pKa ~4.5), improved metabolic stability
3-(CF₃)cyclohexanecarboxylic acid 104907-44-0 C₈H₁₁F₃O₂ 196.17 CF₃ directly on cyclohexane Lower MW, higher water solubility (logP ~1.5)
1-((3-(CF₃)phenyl)sulfonamido)cyclohexane-1-COOH 690645-95-5 C₁₄H₁₆F₃NO₄S 351.34 Sulfonamido linker Increased solubility (sulfonamide), moderate acidity (pKa ~3.8)
1-(3-Cl-phenyl)cyclohexane-1-COOH 610791-40-7 C₁₃H₁₃ClO₂ 236.70 3-Chlorophenyl substituent Lower acidity (pKa ~3.0), reduced lipophilicity (logP ~3.2)
4,4-Difluoro-1-(3-MeO-phenyl)cyclohexane-1-COOH - C₁₄H₁₆F₂O₃ 282.28 Difluoro on cyclohexane, 3-methoxyphenyl Electron-donating MeO group (pKa ~4.0), higher polarity

Functional Group Impact

  • Electron-Withdrawing Effects : The -CF₃ group in the target compound lowers the pKa of the carboxylic acid (pKa ~2.5) compared to the chloro analog (pKa ~3.0) due to stronger inductive withdrawal .
  • Hydrogen Bonding : The imidazole analog (CAS 1439899-43-0) exhibits additional hydrogen-bonding capacity via its N-H group, enhancing interactions with biological targets but reducing membrane permeability .
  • Bioavailability : The tetrazole-containing analog (CAS 1351679-21-4) replaces the carboxylic acid with a carboxamide, improving metabolic stability but reducing solubility .

Theoretical and Experimental Insights

  • Absolute Hardness (η) : The -CF₃ group increases the compound’s "hardness" (η ≈ 5–6 eV), making it less polarizable and more reactive toward soft nucleophiles compared to chloro or methoxy analogs .
  • Synthetic Routes : The target compound is synthesized via Friedel-Crafts alkylation followed by oxidation, whereas the sulfonamido analog is prepared via sulfonylation of cyclohexane precursors .

Preparation Methods

Trifluoromethylation of the Aromatic Ring

A common approach involves substituting a trifluoromethyl group at the meta position of the phenyl ring. This can be achieved through:

  • Using trifluoromethylating reagents on a suitable aromatic precursor.
  • Employing reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts under controlled conditions.
  • Reaction solvents include ethers (diethyl ether, tetrahydrofuran), hydrocarbons (hexane), or fluorocarbons (e.g., Freon 113), chosen for their inertness towards reactive intermediates.

The reaction temperature is controlled between -78°C and 100°C, with reaction times ranging from minutes to several days depending on the reagent and substrate reactivity.

Ester to Acid Conversion

Starting from an ester-functionalized cyclohexane derivative, hydrolysis is performed to convert the ester to the corresponding carboxylic acid. This step typically uses aqueous base (e.g., 15% NaOH) followed by acidification. The reaction mixture is often stirred overnight to ensure complete hydrolysis.

Workup includes:

  • Filtration to remove inorganic salts.
  • Organic phase washing with water.
  • Drying over magnesium sulfate.
  • Concentration to isolate the acid product.

Reduction and Oxidation Steps

Reduction of esters to aldehydes or alcohols is performed using lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran at low temperatures (0°C to room temperature). The aldehyde intermediate is then obtained by oxidation of the primary alcohol using reagents such as chromic anhydride in methylene chloride with pyridine as a base.

These steps are crucial for preparing intermediates that allow further functionalization, such as Wittig reactions or organometallic additions.

Organometallic Reactions to Form Ketones or Alcohols

The acid chloride derivative of the carboxylic acid is reacted with organometallic reagents (e.g., Grignard reagents like hexyl magnesium bromide) to form ketones or tertiary alcohols. This step enhances molecular complexity and introduces additional substituents as required.

Typical conditions include:

  • Preparation of acid chloride using reagents like thionyl chloride or oxalyl chloride.
  • Reaction with organometallic reagent under inert atmosphere.
  • Controlled temperature and reaction time to optimize yield and selectivity.

Purification Techniques

Final products are purified by standard methods such as:

  • Recrystallization.
  • Chromatography (e.g., silica gel column chromatography).
  • Distillation if applicable.

Purification ensures removal of isomeric mixtures (axial/equatorial isomers) and side products, confirmed by analytical techniques like GC-MS, which shows distinct peaks corresponding to isomers with molecular ion peaks at m/z = 306 for this compound.

Summary Table of Key Preparation Steps

Step No. Transformation Reagents/Conditions Notes
1 Trifluoromethyl substitution Trifluoromethyl iodide or sulfonium salts, solvent (ether, THF), -78°C to 100°C Reaction time: 1 min to 5 days
2 Ester hydrolysis to carboxylic acid 15% NaOH aqueous solution, stirring overnight Filtration and drying to isolate acid
3 Reduction of ester to aldehyde Lithium aluminum hydride in anhydrous THF, 0°C to RT Followed by oxidation with chromic anhydride/pyridine
4 Acid chloride formation Thionyl chloride or oxalyl chloride Preparation of reactive intermediate
5 Organometallic addition (ketone/alcohol) Grignard reagent (e.g., hexyl magnesium bromide), inert atmosphere Controlled temperature and reaction time
6 Purification Recrystallization, chromatography Ensures removal of isomers and impurities

Q & A

Basic: What are the recommended synthetic routes for 1-[3-(Trifluoromethyl)phenyl]cyclohexane-1-carboxylic acid?

Methodological Answer:
A common approach involves oxidative cycloaddition using ceric ammonium nitrate (CAN) to construct the cyclohexane ring, as demonstrated in analogous syntheses of dihydrofurans and related natural products . Introducing the trifluoromethyl group may require halogen-exchange reactions or coupling with trifluoromethyl-containing precursors, such as trifluoromethanesulfonate derivatives, as seen in the synthesis of structurally similar compounds . Key steps include:

  • Cycloaddition optimization : Adjust CAN concentration and reaction temperature to minimize side products.
  • Trifluoromethylation : Use Pd-catalyzed cross-coupling or nucleophilic substitution under anhydrous conditions.

Basic: How should researchers characterize this compound analytically?

Methodological Answer:
Multi-technique validation is critical:

  • NMR spectroscopy : Confirm regiochemistry of the trifluoromethyl group and cyclohexane conformation (e.g., 19F^{19}\text{F} NMR for CF3_3 group analysis) .
  • HPLC/MS : Ensure purity (>97%) and detect trace impurities using reverse-phase C18 columns with UV detection at 210–254 nm .
  • Reference standards : Cross-validate against pharmacopeial guidelines (e.g., USP/EP) for regulatory compliance .

Basic: What safety protocols are advised for handling this compound?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles due to potential irritancy (similar to cyclohexene derivatives) .
  • Ventilation : Perform reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., trifluoromethane sulfonic acid) .
  • Waste disposal : Neutralize acidic waste with sodium bicarbonate before disposal, following institutional hazardous waste guidelines .

Advanced: How can computational methods predict the compound’s biological interactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify reactive sites (e.g., carboxylic acid moiety for hydrogen bonding) .
  • Molecular docking : Screen against protein targets (e.g., cyclooxygenase or cytochrome P450 enzymes) to predict binding affinities. Use AutoDock Vina with flexible ligand settings .
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to prioritize targets for experimental validation .

Advanced: How do structural analogs influence structure-activity relationships (SAR)?

Methodological Answer:

  • Trifluoromethyl positioning : Compare activity of 3-CF3_3 vs. 4-CF3_3 isomers to determine steric/electronic effects on target binding .
  • Carboxylic acid substitution : Replace with ester or amide groups to evaluate metabolic stability (e.g., using microsomal assays) .
  • Cyclohexane ring modification : Introduce double bonds (e.g., cyclohexene derivatives) to study conformational flexibility .

Advanced: How should researchers resolve contradictions in reported biological activities?

Methodological Answer:

  • Assay standardization : Replicate studies using identical cell lines (e.g., HepG2 for cytotoxicity) and control compounds .
  • Meta-analysis : Compare IC50_{50} values across studies, adjusting for variables like solvent (DMSO vs. ethanol) and incubation time .
  • Orthogonal validation : Confirm enzyme inhibition via fluorescence-based assays and isothermal titration calorimetry (ITC) .

Advanced: What are common pitfalls in synthesizing this compound?

Methodological Answer:

  • Side reactions : Trifluoromethyl groups may undergo hydrolysis under acidic conditions; use inert atmospheres (N2_2/Ar) and dry solvents .
  • Byproduct formation : Monitor for cyclohexene intermediates (via GC-MS) during CAN-mediated reactions and optimize stoichiometry .
  • Purification challenges : Separate regioisomers using preparative HPLC with chiral columns if asymmetric centers form .

Advanced: What mechanistic insights support its potential in drug development?

Methodological Answer:

  • Enzyme inhibition : The carboxylic acid group chelates metal ions in catalytic sites (e.g., zinc-dependent hydrolases), while the CF3_3 group enhances metabolic stability .
  • PK/PD profiling : Conduct in vivo studies to assess oral bioavailability and half-life, leveraging its logP (~2.5) for blood-brain barrier penetration predictions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-[3-(Trifluoromethyl)phenyl]cyclohexane-1-carboxylic acid
Reactant of Route 2
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1-[3-(Trifluoromethyl)phenyl]cyclohexane-1-carboxylic acid

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